1-(Diphenylphosphoryl)-N-(4-fluorophenyl)methanethioamide
Overview
Description
1-(Diphenylphosphoryl)-N-(4-fluorophenyl)methanethioamide is an organic compound that features a diphenylphosphoryl group, a fluorophenyl group, and a methanethioamide moiety
Preparation Methods
The synthesis of 1-(Diphenylphosphoryl)-N-(4-fluorophenyl)methanethioamide typically involves the reaction of diphenylphosphine oxide with 4-fluoroaniline in the presence of a suitable thionating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(Diphenylphosphoryl)-N-(4-fluorophenyl)methanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Scientific Research Applications
1-(Diphenylphosphoryl)-N-(4-fluorophenyl)methanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-N-(4-fluorophenyl)methanethioamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in hydrogen bonding and van der Waals interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(Diphenylphosphoryl)-N-(4-fluorophenyl)methanethioamide include:
1-(Diphenylphosphoryl)-N-phenylmethanethioamide: Lacks the fluorine atom, which may result in different binding affinities and reactivity.
1-(Diphenylphosphoryl)-N-(4-chlorophenyl)methanethioamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
1-(Diphenylphosphoryl)-N-(4-methylphenyl)methanethioamide: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
This compound stands out due to the presence of the fluorine atom, which can significantly impact its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
1-diphenylphosphoryl-N-(4-fluorophenyl)methanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FNOPS/c20-15-11-13-16(14-12-15)21-19(24)23(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZYFPHTCHOOIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FNOPS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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